molecular formula C21H16N2O3 B5817818 (2E)-N-(1,2-dihydroacenaphthylen-5-yl)-3-(3-nitrophenyl)prop-2-enamide

(2E)-N-(1,2-dihydroacenaphthylen-5-yl)-3-(3-nitrophenyl)prop-2-enamide

Cat. No.: B5817818
M. Wt: 344.4 g/mol
InChI Key: ZFNSCLLOHCUCGF-KPKJPENVSA-N
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Description

(2E)-N-(1,2-dihydroacenaphthylen-5-yl)-3-(3-nitrophenyl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of an amide group conjugated with a double bond. This compound is notable for its complex structure, which includes a dihydroacenaphthylene moiety and a nitrophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-N-(1,2-dihydroacenaphthylen-5-yl)-3-(3-nitrophenyl)prop-2-enamide typically involves the following steps:

    Formation of the dihydroacenaphthylene moiety: This can be achieved through the hydrogenation of acenaphthylene using a suitable catalyst such as palladium on carbon.

    Introduction of the nitrophenyl group: This step involves the nitration of a suitable aromatic precursor, such as benzene, using a mixture of concentrated nitric acid and sulfuric acid.

    Coupling reaction: The final step involves the coupling of the dihydroacenaphthylene moiety with the nitrophenyl group through an amide bond formation. This can be achieved using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroacenaphthylene moiety, leading to the formation of quinone derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

(2E)-N-(1,2-dihydroacenaphthylen-5-yl)-3-(3-nitrophenyl)prop-2-enamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2E)-N-(1,2-dihydroacenaphthylen-5-yl)-3-(3-nitrophenyl)prop-2-enamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The nitrophenyl group can participate in electron transfer reactions, while the amide bond provides stability and specificity in binding interactions.

Comparison with Similar Compounds

    (2E)-N-(1,2-dihydroacenaphthylen-5-yl)-3-(4-nitrophenyl)prop-2-enamide: Similar structure but with the nitro group in a different position.

    (2E)-N-(1,2-dihydroacenaphthylen-5-yl)-3-(3-chlorophenyl)prop-2-enamide: Similar structure but with a chlorine atom instead of a nitro group.

Uniqueness:

  • The specific positioning of the nitro group in (2E)-N-(1,2-dihydroacenaphthylen-5-yl)-3-(3-nitrophenyl)prop-2-enamide can influence its reactivity and interaction with biological targets.
  • The combination of the dihydroacenaphthylene moiety and the nitrophenyl group provides unique electronic and steric properties, making it distinct from other similar compounds.

Properties

IUPAC Name

(E)-N-(1,2-dihydroacenaphthylen-5-yl)-3-(3-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O3/c24-20(12-7-14-3-1-5-17(13-14)23(25)26)22-19-11-10-16-9-8-15-4-2-6-18(19)21(15)16/h1-7,10-13H,8-9H2,(H,22,24)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFNSCLLOHCUCGF-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)C=CC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)/C=C/C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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